molecular formula C10H7FO2 B13924788 1-(2-fluoro-5-benzofuranyl)Ethanone

1-(2-fluoro-5-benzofuranyl)Ethanone

Katalognummer: B13924788
Molekulargewicht: 178.16 g/mol
InChI-Schlüssel: MXGJJPPXIHPJNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-5-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered attention in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-benzofuranyl)Ethanone typically involves the reaction of 2-fluorobenzofuran with ethanone under specific conditions. One common method includes the use of electrophilic aromatic substitution reactions, where the benzofuran ring undergoes substitution with ethanone in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves multi-step synthesis, starting from readily available precursors like 2-fluorobenzofuran and ethanone. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-5-benzofuranyl)Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2-fluoro-5-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, its anti-tumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Fluoro-5-benzofuranyl)Ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzofuran derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and specialty chemicals.

Eigenschaften

Molekularformel

C10H7FO2

Molekulargewicht

178.16 g/mol

IUPAC-Name

1-(2-fluoro-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C10H7FO2/c1-6(12)7-2-3-9-8(4-7)5-10(11)13-9/h2-5H,1H3

InChI-Schlüssel

MXGJJPPXIHPJNO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.